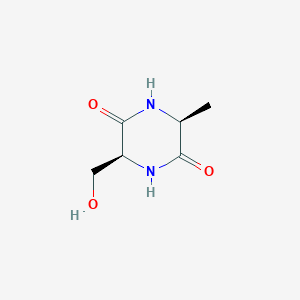

Cyclo(-Ala-Ser)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclo(-Ala-Ser) is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclo(-Ala-Ser) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(-Ala-Ser) including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Cyclo(-Ala-Ser), a cyclic dipeptide, has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. Cyclic dipeptides are known for their diverse roles in biological systems, including antimicrobial, anticancer, and immunomodulatory effects. This article provides a comprehensive overview of the biological activity of Cyclo(-Ala-Ser), supported by relevant data tables, case studies, and research findings.

Structural Characteristics

Cyclo(-Ala-Ser) is composed of two amino acids: alanine (Ala) and serine (Ser), linked in a cyclic formation. This cyclic structure enhances its stability and bioactivity compared to linear peptides. The unique conformation allows for specific interactions with biological targets, which is crucial for its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various cyclic dipeptides, including Cyclo(-Ala-Ser). While specific data on Cyclo(-Ala-Ser) is limited, related compounds have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects of Related Cyclic Dipeptides

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Cyclo(Pro-Gly) | U87-MG | 5.8 |

| Cyclo(l-Leu-l-Pro) | U251 | 1.3 |

| Cyclo(l-Phe-l-Pro) | HCT-116 | 21.4 |

The above table illustrates the cytotoxicity of related cyclic dipeptides against human glioma and colorectal cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that similar structural analogs may yield comparable results for Cyclo(-Ala-Ser).

Antimicrobial Activity

Cyclic dipeptides are also noted for their antimicrobial properties. For instance, certain cyclic peptides derived from plant sources exhibit significant inhibitory action against pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Cyclic Dipeptides

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Yunnanin A | Staphylococcus aureus | 50 µg/mL |

| Yunnanin C | Candida albicans | 25 µg/mL |

These findings suggest that Cyclo(-Ala-Ser) may possess similar antimicrobial capabilities, warranting further investigation into its efficacy against specific pathogens.

Case Studies

Several case studies have explored the broader implications of cyclic dipeptides in therapeutic applications:

- Cyclic Dipeptides in Cancer Treatment : A study published in Frontiers in Endocrinology examined the effects of various cyclic dipeptides on cancer cell lines, demonstrating their potential as chemotherapeutic agents due to selective cytotoxicity towards cancerous cells while sparing normal cells .

- Natural Products as Antimicrobials : Research has shown that cyclic peptides derived from natural sources exhibit strong antimicrobial activity, contributing to their use in developing new antibiotics . These findings support the hypothesis that Cyclo(-Ala-Ser) could be a candidate for further exploration in antimicrobial therapy.

The biological activity of Cyclo(-Ala-Ser) can be attributed to several mechanisms:

- Cell Membrane Disruption : Many cyclic peptides disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Protein Synthesis : Some cyclic dipeptides interfere with ribosomal function, inhibiting protein synthesis in target cells.

- Induction of Apoptosis : In cancer cells, cyclic peptides may trigger apoptotic pathways, leading to programmed cell death.

Propriétés

IUPAC Name |

(3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10)/t3-,4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDWARJCLFFKRT-IMJSIDKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428617 |

Source

|

| Record name | Cyclo(-Ala-Ser) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155225-26-6 |

Source

|

| Record name | Cyclo(-Ala-Ser) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the crystal structure of Cyclo(L-Ala-L-Ser) differ from Cyclo(Gly-L-Ser)?

A1: The research primarily focuses on the structural differences between these two diketopiperazines.

- Cyclo(L-Ala-L-Ser).H2O: This molecule forms extended chains within its crystal structure due to hydrogen bonding between the peptide backbone and two neighboring diketopiperazine rings. The serine hydroxyl group in this molecule forms hydrogen bonds with two water molecules [].

- Cyclo(Gly-L-Ser): In contrast, this molecule exhibits a three-dimensional network of hydrogen bonds in its crystal structure. The serine hydroxyl group here participates in two hydrogen bonds with the peptide backbones of adjacent molecules [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.